4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17760629
InChI: InChI=1S/C13H18N2O/c16-13-8-14-7-12(13)15-6-5-10-3-1-2-4-11(10)9-15/h1-4,12-14,16H,5-9H2
SMILES:
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC17760629

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol -

Specification

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name 4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol
Standard InChI InChI=1S/C13H18N2O/c16-13-8-14-7-12(13)15-6-5-10-3-1-2-4-11(10)9-15/h1-4,12-14,16H,5-9H2
Standard InChI Key YOMLWJZQKDDDDV-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2=CC=CC=C21)C3CNCC3O

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The compound features a tetrahydroisoquinoline group fused to a pyrrolidin-3-ol ring. The tetrahydroisoquinoline component contributes a bicyclic system with a nitrogen atom at position 2, while the pyrrolidine ring introduces a hydroxyl group at position 3, enhancing polarity and hydrogen-bonding capacity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O
Molecular Weight218.30 g/mol
SMILESC1CN(CC2=CC=CC=C21)C3CNCC3O
InChI KeyYOMLWJZQKDDDDV-UHFFFAOYSA-N
Predicted CCS (Ų)*151.4 ([M+H]⁺), 153.9 ([M-H]⁻)

*Collision cross-section data derived from ion mobility spectrometry predictions .

The hydroxyl group on the pyrrolidine ring creates a chiral center, suggesting potential stereochemical implications in binding interactions. Computational models indicate a folded conformation where the tetrahydroisoquinoline aromatic system interacts with the pyrrolidine hydroxyl via intramolecular hydrogen bonding .

Synthetic Pathways and Challenges

Reported Synthesis Strategies

While peer-reviewed literature on this compound’s synthesis is sparse, retrosynthetic analysis suggests feasible routes involving:

  • Cyclization of β-phenylethylamine derivatives: N-acyl intermediates may undergo dehydrative cyclization using agents like POCl₃ or ZnCl₂ to form the tetrahydroisoquinoline core.

  • Pyrrolidine functionalization: Subsequent coupling of the tetrahydroisoquinoline with a pre-formed pyrrolidin-3-ol fragment via nucleophilic substitution or reductive amination.

Industrial-scale production remains undocumented, highlighting a gap in process optimization and yield improvement methodologies.

Biological Activity and Mechanistic Hypotheses

Structural Analogues and Activity Trends

Tetrahydroisoquinoline derivatives are recognized for modulating neurological targets. For instance, LY255582—a μ-opioid receptor antagonist—shares a hydroxylated aryl-piperidine structure, where the phenolic group is critical for potency . By analogy, the hydroxyl group in 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol may facilitate interactions with:

  • Enzyme active sites: Potential inhibition of monoamine oxidases (MAOs) due to structural resemblance to isoquinoline inhibitors.

  • Neurotransmitter receptors: The tetrahydroisoquinoline moiety could mimic endogenous ligands at adrenergic or opioid receptors.

Table 2: Comparative Bioactivity of Related Compounds

CompoundTarget ReceptorKₐ (nM)Key Functional Group
LY255582 μ-opioid0.043-Hydroxyphenyl
Hypothesized ActivityMAO-BN/APyrrolidin-3-ol

Analytical and Spectroscopic Data

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry predictions for various adducts provide insights into gas-phase conformation:

Table 3: CCS Values for Major Adducts

Adductm/zCCS (Ų)
[M+H]⁺219.14918151.4
[M+Na]⁺241.13112162.6
[M-H]⁻217.13462153.9

The larger CCS for [M+Na]⁺ suggests sodium coordination induces structural expansion, whereas the protonated form adopts a compact geometry.

Research Gaps and Future Directions

Critical Unanswered Questions

  • Stereochemical Impact: The compound’s chirality remains uncharacterized. Enantioselective synthesis and testing could reveal differential bioactivities.

  • In Vivo Pharmacokinetics: No data exist on absorption, distribution, or metabolic fate. Radiolabeling studies are needed to track biodistribution.

  • Target Identification: High-throughput screening against receptor libraries would clarify mechanistic pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator